molecular formula C9H14N4O2 B2963933 N-{[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide CAS No. 2305289-25-0

N-{[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide

Cat. No.: B2963933
CAS No.: 2305289-25-0
M. Wt: 210.237
InChI Key: UYWIHCPRVQQQKV-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the hydroxypropan-2-yl group imparts unique chemical properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Hydroxypropan-2-yl Group: This step involves the alkylation of the triazole ring with a suitable alkylating agent, such as 2-chloropropanol, under basic conditions.

    Formation of the Amide Bond: The final step involves the reaction of the triazole derivative with acryloyl chloride in the presence of a base, such as triethylamine, to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are commonly used for substitution reactions.

Major Products

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-{[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the bioactivity of the triazole ring.

    Agriculture: The compound is explored for its use as a fungicide or herbicide.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The hydroxypropan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

N-{[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide is unique due to the presence of the triazole ring and the hydroxypropan-2-yl group, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used as antiseptics, this compound has broader applications in medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

N-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-4-7(14)10-5-6-11-8(13-12-6)9(2,3)15/h4,15H,1,5H2,2-3H3,(H,10,14)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWIHCPRVQQQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNC(=N1)CNC(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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